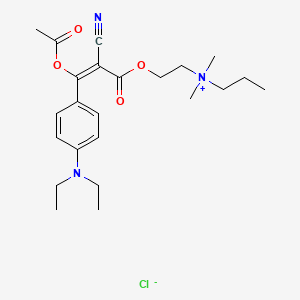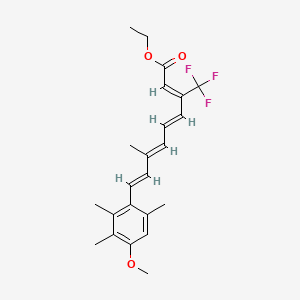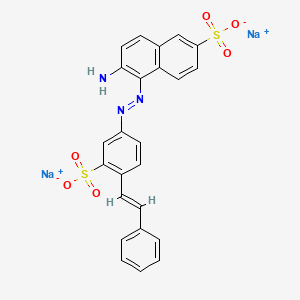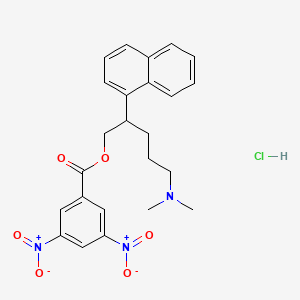
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable structures and its reactivity under different conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride typically involves the reaction of acryloyl chloride with N-(2-(diethylamino)ethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
化学反应分析
Types of Reactions
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(diethylamino)ethyl)acrylamide oxides, while reduction can produce N-(2-(diethylamino)ethyl)amines .
科学研究应用
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions lead to conformational changes in the target molecules, affecting their function and activity. The compound’s ability to form stable complexes with drugs and other molecules makes it a valuable tool in drug delivery and other applications .
相似化合物的比较
Similar Compounds
N-(2-(Dimethylamino)ethyl)acrylamide: Similar in structure but with dimethylamino groups instead of diethylamino groups.
N-(2-(Diethylamino)ethyl)methacrylamide: Differing by the presence of a methacrylamide group instead of an acrylamide group
Uniqueness
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications .
属性
CAS 编号 |
74443-99-5 |
|---|---|
分子式 |
C9H19ClN2O |
分子量 |
206.71 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-4-9(12)10-7-8-11(5-2)6-3;/h4H,1,5-8H2,2-3H3,(H,10,12);1H |
InChI 键 |
IEWKGYJNURLXHT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C=C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


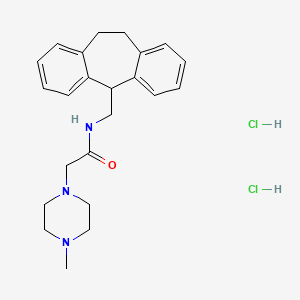
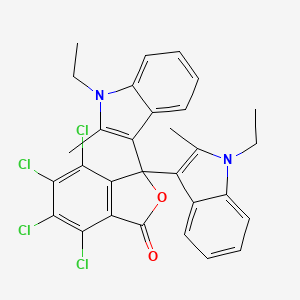
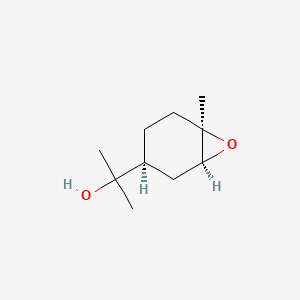
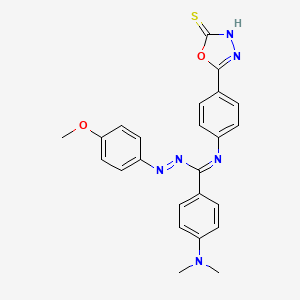

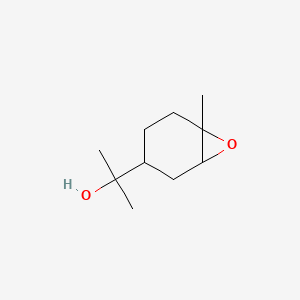
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
